molecular formula C10H30Si4 B11954791 Decamethyltetrasilane CAS No. 865-76-9

Decamethyltetrasilane

Cat. No.: B11954791
CAS No.: 865-76-9
M. Wt: 262.69 g/mol
InChI Key: WYNNMDYMPQMXFH-UHFFFAOYSA-N
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Description

Historical Context of Organopolysilane Research

The study of organopolysilanes has evolved significantly over more than 150 years, transitioning from the synthesis of relatively simple repeating units to the creation of more complex structures. acs.orgresearchgate.netnih.gov The modern era of polysilane studies, which began around 1975, has seen comprehensive investigations into their synthesis, structure, and potential applications. researchgate.net Foundational work in the field includes the preparation of various organo-substituted silicon catenations. acs.org A notable development was the facile coupling of pentamethylchlorodisilane with lithium metal to produce decamethyltetrasilane in high yields, a significant improvement over previous methods. oup.comoup.com This advancement facilitated further research into the properties and reactions of specific oligosilanes.

Significance of Oligosilanes in Silicon Chemistry

Oligosilanes, which are short-chain versions of polysilanes, are crucial for several reasons. They serve as important building blocks in the synthesis of more complex organosilane structures and have been instrumental in the development of a rich precursor and derivatization chemistry. rsc.orgresearchgate.net The unique properties of oligosilanes, such as σ-electron delocalization along the silicon backbone, give rise to potential applications in materials science, including as semiconductors and in nonlinear optics. researchgate.netacs.org Furthermore, oligosilanes are increasingly utilized as reagents, activating groups, protecting groups, and stereodirecting groups in organic synthesis. researchgate.net The study of their conformational properties through techniques like vibrational spectroscopy provides valuable insights into the structure and bonding of these molecules. researchgate.net

This compound within the Linear Polysilane Homolog Series

This compound is a member of the linear permethylated polysilane homologous series, which has the general formula Me(SiMe₂)nMe. It is the fourth member of this series (n=4). chemeo.comcapes.gov.br The systematic study of such homologous series is essential for understanding how physical and chemical properties evolve with increasing chain length. acs.orgdigitellinc.com The conformational properties of n-decamethyltetrasilane have been investigated using various spectroscopic methods, revealing the presence of both anti and gauche conformers at room temperature. researchgate.netcapes.gov.br The synthesis of this compound has been achieved through methods such as the coupling of pentamethylchlorodisilane with lithium, which provides a preferable route to this compound. oup.com

Interactive Data Tables

The following tables provide key data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₃₀Si₄ lookchem.com
Molecular Weight 262.69 g/mol lookchem.comnih.gov
CAS Number 865-76-9 lookchem.comnih.gov
Boiling Point 219.6°C at 760 mmHg lookchem.com
Density 0.78 g/cm³ lookchem.com
Flash Point 61.6°C lookchem.com
Vapor Pressure 0.175 mmHg at 25°C lookchem.com
Refractive Index (n²⁰D) 1.4893 oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865-76-9

Molecular Formula

C10H30Si4

Molecular Weight

262.69 g/mol

IUPAC Name

[dimethyl(trimethylsilyl)silyl]-dimethyl-trimethylsilylsilane

InChI

InChI=1S/C10H30Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3

InChI Key

WYNNMDYMPQMXFH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Decamethyltetrasilane and Derivatives

Direct Synthetic Routes to Decamethyltetrasilane

Direct methods for forming the tetrasilane backbone primarily rely on coupling reactions of smaller silane (B1218182) precursors. These approaches are fundamental in organosilicon chemistry for constructing Si-Si bonds.

Coupling Reactions (e.g., Pentamethylchlorodisilane with Lithium)

A highly efficient and facile method for preparing this compound is the coupling of pentamethylchlorodisilane using lithium metal in a suitable solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This reaction proceeds smoothly to afford this compound in excellent yields. The process involves the reductive coupling of two molecules of pentamethylchlorodisilane, with lithium acting as the reducing agent to facilitate the formation of the central Si-Si bond.

The yield from this lithium-mediated coupling is notably high, reaching approximately 84%, which represents a significant improvement over other alkali metal-based methods. For comparison, the use of a sodium-potassium alloy for the same coupling reaction has been reported to produce this compound in yields of only 27% to 50%. The superior yield makes the lithium-based route a preferred method for laboratory-scale synthesis. The reaction is believed to proceed through a pentamethyldisilanyl lithium intermediate.

Table 1: Comparison of Yields for this compound Synthesis via Coupling Reactions
Coupling ReagentSubstrateReported Yield (%)Reference
LithiumPentamethylchlorodisilane~84%
Na/K AlloyPentamethylchlorodisilane27-50%

Reductive Coupling Approaches

Reductive coupling is a broader category of reactions fundamental to polysilane synthesis, encompassing various methods beyond the specific use of lithium with pentamethylchlorodisilane. mdpi.com The Wurtz-type reaction, or Wurtz-Fittig reaction, is the most traditional and common approach, involving the reductive coupling of di- or monochlorosilanes with an alkali metal, typically molten sodium, in an inert, high-boiling solvent like toluene. mdpi.comrsc.org This method is capable of producing high molecular weight polymers but often suffers from a lack of control over the molecular weight distribution and can have limited reproducibility. mdpi.com

Another significant reductive coupling strategy is the dehydrogenative coupling of hydrosilanes, which contain reactive Si-H bonds. organic-chemistry.orgsci-hub.se This method typically employs early transition metal catalysts, such as titanocene (B72419) and zirconocene (B1252598) complexes, to facilitate the formation of Si-Si bonds with the concurrent elimination of hydrogen gas (H₂). sci-hub.seresearchgate.net This catalytic approach offers an alternative pathway that can lead to the formation of oligosilanes and polysilanes under different reaction conditions. sci-hub.se The reduction of chlorosilanes can also be achieved with other reducing agents, such as magnesium, in the presence of specific additives. mdpi.com These varied reductive coupling methodologies form the basis for the synthesis of a wide range of linear, cyclic, and branched organopolysilanes. mdpi.com

Catalytic Synthesis and Functionalization

Catalytic methods provide a sophisticated means to not only synthesize but also functionalize oligosilanes like this compound. Palladium-catalyzed reactions are particularly prominent in this area for their efficiency in activating and modifying Si-Si bonds.

Palladium-Catalyzed Insertion Reactions

Palladium complexes can catalytically cleave the Si-Si bonds within a polysilane chain and mediate the insertion of unsaturated molecules, such as isocyanides. This reaction serves as a powerful tool for modifying the polysilane backbone and creating new, functionalized materials. researchgate.net

The insertion of isocyanides into the Si-Si bonds of oligosilanes is a well-established method for elongating and functionalizing the silane backbone. researchgate.net This reaction is effectively catalyzed by palladium(0) complexes, often generated in situ from precursors like palladium(II) acetate. researchgate.net In this process, an isocyanide molecule, such as 2,6-xylyl isocyanide, is inserted into each of the Si-Si bonds of the polysilane chain. researchgate.net

When applied to this compound, which has three Si-Si bonds, the reaction can lead to the insertion of multiple isocyanide units, transforming the original tetrasilane into a longer chain containing silicon-carbon bonds. For instance, the reaction between this compound and 2,6-xylyl isocyanide in the presence of a palladium catalyst yields a new polysilaimine structure where the original Si-Si linkages are replaced by Si-C(=N-R)-Si units. researchgate.net This regular insertion provides a precise method for creating highly structured, functionalized organosilicon oligomers. researchgate.net

The efficiency and outcome of palladium-catalyzed isocyanide insertion reactions are highly dependent on several key parameters, including the choice of solvent, reaction temperature, and catalyst loading. sci-hub.se The optimization of these conditions is crucial for maximizing product yield and minimizing side reactions. mdpi.comsci-hub.se

Research on related palladium-catalyzed isocyanide insertions demonstrates the typical process for optimization. Key variables that are systematically screened include:

Catalyst Loading: The amount of palladium catalyst is critical. While a higher loading can increase the reaction rate, it also adds to the cost and complexity of purification. Studies show that catalyst loading is often optimized between 1-10 mol %. sci-hub.se For a model reaction, increasing the catalyst loading from 1 mol % to 3 mol % significantly improved the yield, while a further increase to 5 mol % did not lead to a notable improvement. sci-hub.se

Solvent: The reaction medium plays a significant role. Solvents such as DMSO, DMF, toluene, and dioxane are commonly tested. In one study, DMSO was found to be the superior solvent for a specific isocyanide insertion, providing the highest yield compared to other solvents. sci-hub.se

Temperature: The reaction temperature directly influences the reaction rate. Reactions are often tested at various temperatures, for example, from room temperature up to 100 °C or 110 °C. sci-hub.se For sterically bulky isocyanide ligands, higher temperatures may be necessary to achieve efficient insertion. In an optimized system, increasing the temperature from room temperature (trace yield) to 50 °C (29% yield) and finally to 100 °C (65% yield) showed a clear positive effect on the product yield. sci-hub.se

Base and Ligands: The presence of a base (e.g., Cs₂CO₃, K₂CO₃) and additional phosphine (B1218219) ligands can also be essential, although some systems perform well without external ligands. sci-hub.se

Table 2: Representative Optimization of a Pd-Catalyzed Isocyanide Insertion Reaction sci-hub.se
Parameter VariedConditionYield (%)
Catalyst Loading (mol %)152
365
566
Temperature (°C)Room Temp.Trace
5029
10065
SolventDMSO65
DMF48

Note: Data in Table 2 is from a representative ligand-free Pd-catalyzed isocyanide insertion reaction into C-Br and N-H bonds and serves to illustrate the typical optimization process for this class of reaction. sci-hub.se

Stereoelectronic Influences of Ligandsrsc.org

The stereoelectronic properties of ligands play a crucial role in directing the stereochemical outcome of reactions involving organosilicon compounds. These effects arise from the specific spatial arrangement of orbitals and the distribution of electron density, which can favor certain reaction pathways over others. In the context of oligosilane synthesis and functionalization, understanding and leveraging these influences are paramount for achieving high levels of stereocontrol.

One significant stereoelectronic interaction is the anomeric effect, which involves the interaction between a lone pair of electrons on a heteroatom and an adjacent anti-bonding (σ*) orbital. numberanalytics.com This effect can stabilize specific conformations of a molecule, thereby influencing its reactivity and the stereochemistry of its products. numberanalytics.com For instance, in the design of chiral ligands for asymmetric catalysis, the anomeric effect can be used to create a well-defined and conformationally rigid structure, which is often essential for high enantioselectivity. nih.gov

Another important phenomenon is the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation rather than the sterically less hindered anti conformation. numberanalytics.com This effect is also driven by orbital interactions and can significantly impact the conformational preferences and reactivity of organosilicon molecules.

In the context of silyl-substituted compounds, the β-silicon effect is a well-documented stereoelectronic phenomenon. It describes the stabilization of a positive charge at the β-position relative to a silicon atom. This effect is attributed to the hyperconjugation between the C-Si σ bond and the empty p-orbital of the carbocation. This stabilization can profoundly influence the regioselectivity of reactions involving silylated substrates. For example, in the ruthenium-catalyzed alkene-alkyne coupling, the presence of a trimethylsilyl (B98337) (TMS) group directs the regioselectivity to favor the branched product due to the stabilizing β-silicon effect in the transition state. nih.gov

Furthermore, the nature of the silyl (B83357) group itself can dictate the stereochemical course of a reaction. In copper-catalyzed enantiodivergent syntheses of β,γ-unsaturated ketones, the choice of the silyl substituent on the 1,3-butadienyl silane determines whether the (Z)- or (E)-isomer is formed with high selectivity. This control is attributed to the different stereoelectronic environments created by different silyl groups, which in turn influences the facial selectivity of the addition to acyl fluorides. nih.gov

The interplay of these stereoelectronic effects is often subtle and can be influenced by other factors such as steric hindrance and the nature of the solvent. However, a thorough understanding of these principles is a powerful tool for the rational design of stereoselective syntheses of complex organosilicon molecules, including derivatives of this compound.

Transition Metal-Catalyzed Disilylation Reactionscapes.gov.br

Transition metal-catalyzed disilylation reactions represent a powerful and atom-economical method for the formation of carbon-silicon bonds. These reactions typically involve the addition of a Si-Si bond across an unsaturated carbon-carbon bond, such as in alkynes and alkenes. Various transition metals, including palladium, platinum, and gold, have been shown to effectively catalyze these transformations. rsc.org

Historically, the reactivity of disilanes in these catalytic processes has been a significant consideration. Disilanes with electron-withdrawing substituents on the silicon atoms, such as alkoxy or halogen groups, or strained cyclic disilanes, are generally more reactive. rsc.org For instance, palladium(0) complexes have been found to be effective catalysts for the addition of methoxy-substituted disilanes to alkynes. rsc.org In contrast, less reactive disilanes like hexamethyldisilane (B74624) often provide lower yields under similar conditions. rsc.org

The general mechanism for the disilylation of alkynes often involves the oxidative addition of the Si-Si bond to the low-valent transition metal center, forming a bis(silyl)metal complex. This is followed by the insertion of the alkyne into one of the metal-silicon bonds (silylmetallation) and subsequent reductive elimination to afford the 1,2-disilylated alkene product and regenerate the active catalyst. The stereochemistry of the addition is typically cis, leading to the formation of cis-1,2-disilylated alkenes. rsc.org

Extension to this compound as a Substratecapes.gov.br

Recent advancements have demonstrated the feasibility of extending disilylation methodology to longer oligosilanes, including this compound. rsc.org This development is significant as it opens up possibilities for the synthesis of more complex organosilicon structures. In a notable example, the disilylation of alkynes using this compound was achieved with good efficiency. rsc.org

A study exploring the reaction of octamethyltrisilane (B14172933) with phenylethyne revealed the formation of a mixture of regioisomeric double disilylation products, indicating the potential for multiple Si-Si bond activations within a single oligosilane chain. rsc.org While internal alkynes were found to be unreactive in intermolecular reactions, intramolecular disilylation of internal alkenes proceeded efficiently to yield the syn-addition product. rsc.org These findings suggest that with appropriate catalyst and substrate design, this compound can serve as a valuable reagent for introducing polysilyl fragments onto organic scaffolds.

Si-Si Bond Activation in Catalysiscapes.gov.br

The activation of the Si-Si σ-bond by a transition metal complex is the crucial initial step in disilylation reactions. The Si-Si bond is characterized by a high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO), which facilitates its interaction with transition metal centers. psu.edu

The activation process typically occurs through the oxidative addition of the Si-Si bond to a low-valent metal complex. psu.edu For example, palladium(0) and platinum(0) complexes have been shown to react with disilanes to form bis(organosilyl)palladium(II) and -platinum(II) complexes, respectively. psu.edu The efficiency of this activation can be influenced by the ligands on the metal center. For instance, bis(tert-alkyl isocyanide)palladium(0) complexes have demonstrated remarkable activity in activating the Si-Si bonds of disilanes. psu.edu

In addition to oxidative addition, other mechanisms for Si-Si bond activation have been proposed. For instance, visible-light-mediated redox catalysis has emerged as a powerful tool for cleaving Si-Si bonds in oligosilanes. In this approach, a photosensitizer, such as an iridium(III) complex, absorbs light and promotes the single-electron oxidation of the oligosilane, leading to the formation of a silyl radical and subsequent functionalization. a-z.luresearchgate.net This method has been successfully applied to the hydrosilylation of electron-deficient alkenes using organo(tristrimethylsilyl)silanes and other oligosilanes. a-z.luresearchgate.net

Furthermore, the activation of Si-Si bonds can also be achieved with palladium(II) complexes, which is a key step in the ring-opening polymerization of cyclic disilanes. psu.edu The understanding and control of these diverse activation modes are essential for the development of new catalytic transformations involving this compound and other oligosilanes.

Silyl Anion Generation and Reactivity

Silyl anions are potent nucleophiles and valuable intermediates in organic synthesis for the formation of silicon-element bonds, particularly Si-C bonds. The generation of silyl anions can be achieved through various methods, including the reductive cleavage of disilanes with alkali metals or the deprotonation of hydrosilanes. However, these traditional methods often suffer from limitations such as harsh reaction conditions and limited functional group tolerance.

Catalytic Si-H Borylation Routesa-z.lu

A significant advancement in the generation of silyl anions involves the transition metal-catalyzed borylation of hydrosilanes. This method provides a milder and more versatile route to silylboranes, which can then be readily converted into silyl anions upon treatment with an appropriate activator. acs.org

The catalytic Si-H borylation is typically carried out using platinum or rhodium catalysts and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govscispace.com For example, Pt(PPh₃)₄ has been shown to be an effective catalyst for the stereospecific borylation of chiral hydrosilanes, proceeding with retention of configuration. nih.gov This method allows for the synthesis of a wide range of silylboranes, including those with bulky substituents and various functional groups. scispace.com

Once the silylborane is formed, it can be activated with an organolithium reagent, such as methyllithium (B1224462) (MeLi), to generate the corresponding silyl anion with high efficiency. nih.govresearchgate.net This two-step sequence provides access to a diverse array of silyl nucleophiles that are not easily accessible through conventional methods. This approach is particularly valuable for the synthesis of sterically hindered and functionalized oligosilanes. acs.orgscispace.com

CatalystHydrosilaneBorylation ReagentSilylborane ProductActivatorSilyl AnionReference
Pt(PPh₃)₄Chiral HydrosilaneB₂(pin)₂Chiral SilylboraneMeLiChiral Silyl Anion nih.gov
Rhodium-based catalystTrialkylsilaneB₂(pin)₂TrialkylsilylboraneMeLiTrialkylsilyl Anion scispace.com
Iridium-based catalystDihydrosilaneB₂(pin)₂HydrosilylboronateMeLiDialkylhydrosilyl Anion researchgate.net
Stereospecificity and Configurational Stability in Silyl Anion Synthesisa-z.lu

A key challenge in the chemistry of chiral organosilicon compounds is the control of stereochemistry at the silicon center. Silyl anions, being tricoordinate species, have the potential to undergo pyramidal inversion, which can lead to racemization. Therefore, understanding and controlling the configurational stability of silyl anions is crucial for their application in asymmetric synthesis.

Remarkably, studies have shown that silyl anions can exhibit significant configurational stability. For instance, the nonequivalence of the diastereotopic isopropyl methyl groups in di-isopropylphenylsilyl-lithium was observed by NMR spectroscopy at temperatures up to 185 °C, indicating a high barrier to inversion (> 24 kcal/mol). rsc.orgelectronicsandbooks.com This inherent stability is a significant advantage for stereoselective transformations.

The catalytic Si-H borylation route has proven to be particularly powerful for the synthesis of configurationally stable, optically active silyl anions. The stereospecific nature of the platinum-catalyzed borylation of chiral hydrosilanes allows for the preparation of enantioenriched silylboranes. nih.gov Subsequent activation with methyllithium proceeds with retention of stereochemistry, affording chiral silyl nucleophiles with high enantiopurity. nih.govresearchgate.net These configurationally stable chiral silyl anions can then react with electrophiles, such as chlorosilanes, in a stereoretentive manner to produce optically active disilanes with excellent enantiospecificity. nih.gov

The ability to generate and utilize configurationally stable silyl anions opens up new avenues for the asymmetric synthesis of complex silicon-containing molecules, where the stereochemistry at the silicon center can be precisely controlled.

PrecursorMethodSilyl AnionConfigurational StabilityApplicationReference
Chiral HydrosilanePt-catalyzed borylation followed by MeLi activationChiral Silyl AnionHigh, retained stereochemistryStereospecific synthesis of disilanes nih.gov
Di-isopropylphenylsilane derivativeCleavage of disilane (B73854) with lithiumDi-isopropylphenylsilyl-lithiumHigh barrier to inversion (> 24 kcal/mol)Mechanistic studies rsc.orgelectronicsandbooks.com
Enantiomerically enriched disilaneReductive cleavage with lithiumEnantioenriched Silyl AnionPartial racemization observed at 0 °CEarly evidence for configurational stability thieme-connect.com

Precursor-Based Synthetic Strategies

Precursor-based synthetic strategies are fundamental to the controlled construction of oligosilanes like this compound. These methods often rely on the sequential reaction of well-defined molecular precursors, allowing for precise control over the final structure. A common approach involves the hydrolysis and subsequent condensation of silicon-containing monomers. conicet.gov.arazonano.com The nature of the precursors, including the substituents on the silicon atoms and the reaction conditions, plays a critical role in determining the reaction's outcome. slu.seunm.edu

The synthesis of silicon-based structures through hydrolysis and condensation is a cornerstone of sol-gel processing and can be adapted for the creation of discrete oligosilane molecules. azonano.comijnnonline.net The process begins with the hydrolysis of silicon precursors, typically organoalkoxysilanes, where alkoxy groups (OR) are replaced by hydroxyl groups (OH) upon reaction with water. azonano.comunm.edu This reaction can be catalyzed by either acids or bases. slu.se

Table 1: Influence of Catalysts on Hydrolysis and Condensation Pathways
Catalyst TypeHydrolysis RateCondensation RateResulting Structure
AcidicFastSlowWeakly branched, linear chains. slu.seunm.edu
BasicSlowFastHighly branched clusters. slu.seunm.edu

The organic substituents attached to the silicon backbone have a profound effect on the synthesis of polysilanes. scirp.org These groups influence the reactivity of the silicon centers and the properties of the resulting polymer. mdpi.comkoreascience.kr When comparing methyl and phenyl substituents, a notable difference in reactivity is observed. Phenyl-substituted silicon atoms exhibit higher reactivity in dehydrocoupling polymerization reactions compared to methyl-substituted ones. mdpi.com This is attributed to the weaker Si-H bond on a phenyl-substituted silicon atom, making it more susceptible to interaction with a metal catalyst. mdpi.com

In the context of Wurtz-type coupling, the steric bulk of substituents is a critical factor. An increase in the steric hindrance near the silicon atom, such as with cyclohexyl or 2-phenylethyl groups, tends to decrease the formation of high molecular weight polymers. koreascience.kr While many polysilanes are synthesized from diorganodichlorosilane precursors, the preparation of these precursors can be challenging. koreascience.kr An alternative, practical method for synthesizing polysilanes involves the reduction of dichlorosilanes with magnesium metal in the presence of a Lewis acid. scirp.org This method is effective for producing polysilanes with at least one aromatic substituent but is less effective for those without, which may instead form cyclic structures. scirp.org

Table 2: Effect of Substituents on Polysilane Synthesis
SubstituentObserved ImpactUnderlying ReasonReference
PhenylHigher reactivity in dehydrocoupling.Weaker Si-H bond strength compared to methyl-substituted silicon. mdpi.com
MethylLower reactivity compared to phenyl-substituted silicon.Stronger Si-H bond. mdpi.com
Bulky Alkyl (e.g., cyclohexyl)Decreased formation of high molecular weight polymers.Increased steric hindrance around the reactive silicon center. koreascience.kr

Derivatization Reactions of this compound

Derivatization involves chemically modifying a compound to produce a new compound with different properties. For this compound, these reactions typically target the methyl groups attached to the silicon backbone, allowing for the introduction of new functional groups.

Demethylation is a chemical process that removes a methyl group from a molecule. wikipedia.org In the context of permethylated polysilanes like this compound, demethylation is a key step for creating more reactive sites on the silicon chain. researchgate.net One established method involves the reaction of the polysilane with concentrated sulfuric acid. researchgate.net For hexamethyldisilane, this reaction proceeds in two distinct steps, first cleaving a methyl group from one silicon atom and then a second methyl from the other. researchgate.net Another widely applicable method is chlorodemethylation, which uses anhydrous hydrogen chloride or acetyl chloride with a Lewis acid catalyst like anhydrous aluminum chloride to produce methylchloropolysilanes. researchgate.net

These resulting organohalopolysilanes are valuable intermediates. researchgate.net They are capable of undergoing many of the same reactions as analogous monosilane derivatives while keeping the silicon-silicon bond intact. researchgate.net This opens a pathway to further functionalization, such as the formation of fluoro-derivatives. While direct fluorination of this compound is not commonly cited, the synthesis of fluoro-derivatives can be achieved by reacting the chloro-derivatives, formed via demethylation, with a fluorinating agent. This nucleophilic substitution reaction would replace the chlorine atom with a fluorine atom, yielding a fluoro-functionalized tetrasilane. The synthesis of various fluorinated organic and organosilicon compounds often relies on such substitution or cyclization reactions. mdpi.comresearchgate.netnih.govacgpubs.org

Table 3: Reagents for Demethylation of Methylpolysilanes
Reagent(s)Product TypeDescription
Concentrated Sulfuric AcidHydroxysilyl or Siloxane derivativesCleaves one or more methyl groups from the silicon backbone. researchgate.net
Anhydrous HCl or Acetyl Chloride + Anhydrous AlCl₃MethylchloropolysilanesA widely applicable method for chlorodemethylation, creating reactive chloro-silyl sites. researchgate.net

Reactivity and Reaction Mechanisms of Decamethyltetrasilane

Skeletal Rearrangement Processes

Permethylated silanes, including decamethyltetrasilane, are known to undergo skeletal rearrangements into their more branched isomers, often catalyzed by Lewis acids. uni-oldenburg.de These transformations are fundamentally important in organosilicon chemistry, providing pathways to complex and highly branched structures from linear precursors. uni-oldenburg.de

In the presence of a catalytic amount of aluminium chloride (AlCl₃), linear permethylated oligosilanes undergo skeletal rearrangement to form their branched isomers in nearly quantitative yields. uni-oldenburg.delookchem.com Specifically, when this compound is treated with a catalytic quantity of AlCl₃ in boiling benzene, it isomerizes to form its highly branched counterpart, 2,2-bis(trimethylsilyl)hexamethyltrisilane, also known as isotetrasilane (B597387) or (Me₃Si)₃SiMe. acs.org This type of rearrangement is a general and effective method for creating more complex silicon frameworks. uni-oldenburg.deacs.org

Table 1: AlCl₃-Catalyzed Isomerization of this compound

Starting MaterialCatalystProduct
This compound (n-Si₄Me₁₀)AlCl₃(Trimethylsilyl)dimethylsilyl-trimethylsilane ((Me₃Si)₃SiMe)

The mechanism underlying the Lewis acid-catalyzed isomerization of polysilanes is understood to be the silicon analogue of the well-established Wagner-Meerwein rearrangement in carbon chemistry. uni-oldenburg.de This process, termed the Sila-Wagner-Meerwein rearrangement, proceeds through cationic intermediates. uni-oldenburg.deacs.org The reaction is initiated by a Lewis acid, which facilitates the formation of a transient tricoordinated silyl (B83357) cation, known as a silylium (B1239981) ion. d-nb.info These polysilanyl-substituted silyl cations are highly reactive and exhibit a pronounced tendency to undergo skeletal rearrangements. d-nb.info

The study of these rearrangements under stable ion conditions, often using multinuclear NMR spectroscopy at low temperatures, has provided direct evidence for the involvement of cationic intermediates. acs.orgacs.orgresearchgate.net The driving force for the rearrangement is often the formation of more stable, highly branched oligosilanes. acs.org Unlike classical carbocation rearrangements which are governed by hyperconjugation and resonance, the course of Sila-Wagner-Meerwein rearrangements is significantly influenced by attractive dispersion forces between the large, polarizable silyl substituents. acs.org

The Sila-Wagner-Meerwein shift often occurs as a cascade of rearrangement steps. acs.org This cascade is initiated by the formation of a silylium ion, which then undergoes a series of intramolecular 1,2-methyl or 1,2-silyl group migrations. uni-oldenburg.ded-nb.info Each step in the cascade can lead to an energetically more favorable intermediate. thieme-connect.com For instance, the rearrangement of tris(trimethylsilyl)silyltrimethylgermane, a related process, is proposed to proceed through a cascade of 1,2-methyl and 1,2-silyl shifts involving several cationic intermediates. uni-oldenburg.deresearchgate.net These reaction cascades are terminated when the most stable isomeric structure is formed, often a highly branched molecule with quaternary silicon centers. acs.org The ability to control these rearrangement cascades is a key goal in the synthesis of complex silicon-based molecular architectures. acs.orgthieme-connect.com

Silylium Ion Rearrangements (Sila-Wagner-Meerwein Shifts)

Silylene Generation and Reactivity

Beyond skeletal rearrangements, this compound is a valuable photochemical precursor for generating highly reactive silicon intermediates.

The photolysis of permethylated oligosilanes is a well-established method for the generation of dimethylsilylene (Me₂Si:), a silicon analogue of a carbene. acs.orgresearchgate.net this compound, which possesses a charge-transfer absorption band at approximately 520 nm, can be photochemically cleaved to extrude dimethylsilylene. acs.org This process involves the breaking of a silicon-silicon bond within the linear chain upon UV irradiation, releasing the reactive Me₂Si: species and a shorter oligosilane.

Once generated, dimethylsilylene is a highly reactive intermediate that readily engages with a variety of unsaturated organic molecules. researchgate.net

A primary reaction pathway is its addition to the carbon-carbon double bonds of alkenes (olefins). researchgate.net This reaction typically yields silacyclopropanes, also known as siliranes. researchgate.net Evidence suggests that the addition of dimethylsilylene to C=C bonds occurs stereospecifically, with retention of the alkene's original configuration. researchgate.net

The reactivity of photochemically generated silylenes has been demonstrated with various substrates, including cyclic alkenes like cyclohexene (B86901) and bicyclic terpenes such as pinenes. researchgate.net For example, the photolysis of a polysilane in the presence of β-pinene, followed by quenching with methanol, yields products consistent with the initial formation of a silirane intermediate. researchgate.net Similarly, reaction with α-pinene also proceeds via a proposed silirane intermediate. researchgate.net These reactions highlight the potential of using silylenes generated from precursors like this compound in organic synthesis. researchgate.net

Table 2: Reactions of Photochemically Generated Dimethylsilylene

SubstrateSubstrate TypeProduct Type (Initial)
General AlkeneOlefinSilacyclopropane (Silirane)
CyclohexeneCyclic AlkeneBicyclic Silacyclopropane
α-PineneBicyclic TerpeneFused Silacyclopropane
β-PineneBicyclic TerpeneSpiro Silacyclopropane

Formation and Rearrangement of Siliranes

The thermal decomposition, or pyrolysis, of permethylated oligosilanes like this compound can lead to the formation of highly reactive silylene intermediates. For instance, the pyrolysis of n-decamethyltetrasilane is understood to proceed through mechanisms that involve silylene intermediates. These silylenes, which are silicon analogues of carbenes, can then react with alkenes to form siliranes, three-membered rings containing one silicon and two carbon atoms.

The initial step in the pyrolysis of this compound is the homolytic cleavage of a silicon-silicon bond to generate silyl radicals. These radicals can undergo subsequent reactions, including the extrusion of a silylene, such as dimethylsilylene (Me₂Si:). The generated silylene is a key intermediate that can be trapped by various reagents. In the presence of an alkene, the silylene can add across the double bond in a concerted fashion to yield a silirane.

Once formed, siliranes can undergo further rearrangements. These rearrangements are often driven by the strain of the three-membered ring and the desire to form more stable products. For example, under thermal or photochemical conditions, siliranes can isomerize to vinylsilanes or other isomeric structures. The specific rearrangement pathway is dependent on the substituents on both the silicon and carbon atoms of the silirane ring. While detailed studies on the rearrangement of siliranes derived specifically from the pyrolysis of this compound are not extensively documented in readily available literature, the general principles of silirane chemistry suggest that such rearrangements are plausible and would be a key feature of its reactivity profile.

Cleavage Reactions of Si-Si Bonds

Electrophilic and Oxidative Cleavage

The silicon-silicon bonds in this compound are susceptible to cleavage by electrophilic and oxidizing agents. This reactivity stems from the relatively low bond energy of the Si-Si bond compared to a C-C bond, and the ability of silicon to be oxidized.

Electrophilic Cleavage:

Electrophiles, such as protic acids and halogens, can attack the Si-Si bond, leading to its cleavage. For example, the reaction with a protic acid (H⁺) would likely proceed through protonation of the Si-Si bond, forming a transient bridged intermediate which then undergoes nucleophilic attack by the conjugate base to yield two shorter silane (B1218182) molecules.

The reaction with halogens, such as bromine (Br₂), is expected to proceed via an electrophilic addition mechanism. As a non-polar bromine molecule approaches the electron-rich Si-Si bond, a dipole is induced, making one bromine atom electrophilic (δ⁺) and the other nucleophilic (δ⁻). youtube.com The electrophilic bromine atom attacks the Si-Si bond, leading to the formation of a bromonium-like intermediate, which is then opened by the bromide ion to give the cleavage products. For instance, the cleavage of the central Si-Si bond in this compound with bromine would be expected to yield two molecules of 1-bromo-1,1,2,2,3,3-hexamethyltrisilane. While specific studies on this compound are not prevalent, the cleavage of the Si-Si bond in decaphenylcyclopentasilane by bromine to give 1,5-dibromodecaphenylpentasilane has been reported, illustrating this reactivity pattern in related polysilanes. researchgate.net

Oxidative Cleavage:

Oxidative cleavage of the Si-Si bond can be achieved using various oxidizing agents. This process involves the formal oxidation of the silicon atoms and the breaking of the Si-Si bond. For example, reaction with peroxy acids or ozone can lead to the insertion of an oxygen atom into the Si-Si bond, forming a disiloxane (B77578) linkage. Stronger oxidizing agents can lead to more extensive degradation of the polysilane chain. The susceptibility of the Si-Si bond to oxidation is a key aspect of the chemistry of polysilanes and is utilized in various synthetic applications.

Solvent Polarity Effects on Si-Si Bond Reactivity

The polarity of the solvent can significantly influence the rate and mechanism of reactions involving the cleavage of Si-Si bonds in oligosilanes like this compound. Reactions that proceed through polar or ionic transition states are generally accelerated in polar solvents.

For instance, electrophilic cleavage reactions that involve the formation of charged intermediates or transition states are expected to be faster in polar solvents. numberanalytics.com The polar solvent molecules can stabilize these charged species through solvation, thereby lowering the activation energy of the reaction. For example, the cleavage of Si-Si bonds by polar reagents is often found to be very rapid in polar solvents. numberanalytics.com

Mechanistic Insights from Kinetic and Computational Studies

Steric Hindrance Effects on Reaction Pathways

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in the reactivity of this compound. wikipedia.org The ten methyl groups on the silicon backbone create a sterically crowded environment that can influence the accessibility of the Si-Si bonds to attacking reagents and can dictate the preferred reaction pathways.

The bulky methyl groups can shield the silicon backbone from direct attack by large reagents. wikipedia.org This steric protection can slow down reactions or even prevent them from occurring. For example, in nucleophilic or electrophilic cleavage reactions, the approach of the attacking species to the Si-Si bond may be sterically hindered, leading to a higher activation energy and a slower reaction rate compared to less substituted oligosilanes.

Computational studies are a powerful tool for quantifying the steric effects on reaction mechanisms. numberanalytics.comnumberanalytics.com By modeling the transition states of different reaction pathways, it is possible to determine how steric interactions influence their relative energies. For instance, a computational analysis of an Sₙ2 reaction at a silicon center in this compound would likely show a significant increase in the activation barrier due to the steric repulsion between the incoming nucleophile and the methyl groups. This steric hindrance can also lead to selectivity in reactions, favoring attack at less sterically congested sites. For example, cleavage of a terminal Si-Si bond might be favored over cleavage of an internal Si-Si bond due to the greater accessibility of the terminal silicon atoms.

Role of Intermediates in Catalytic Cycles

Silyl Radicals:

In catalytic processes such as dehydrogenative coupling, silyl radicals can be key intermediates. mdpi.comjchemlett.com These reactions often involve the activation of a Si-H bond, but can also be initiated by the homolytic cleavage of a Si-Si bond in this compound, particularly under thermal or photochemical conditions. Once formed, silyl radicals can participate in a variety of catalytic cycles. For example, a silyl radical can add to an unsaturated substrate, such as an alkene or alkyne, to form a new carbon-centered radical, which can then propagate a chain reaction or be quenched to form the final product. The catalytic cycle is completed by the regeneration of the silyl radical.

Silylenes:

As mentioned in section 3.2.3, silylenes are another important class of intermediates that can be generated from this compound. In the context of catalytic cycles, silylenes can be involved in insertion reactions. For instance, a catalytically generated silylene could insert into a Si-H, C-H, or O-H bond of another molecule, leading to the formation of new chemical bonds. The catalytic cycle would then involve the regeneration of the silylene species.

The table below summarizes the key intermediates and their potential roles in catalytic reactions involving this compound.

IntermediateGeneration from this compoundRole in Catalytic Cycles
Silyl Radical Homolytic cleavage of Si-Si bond (thermal/photochemical)Chain carrier in radical addition reactions; dehydrogenative coupling.
Silylene Extrusion from silyl radicals or direct from pyrolysisInsertion into Si-H, C-H, O-H bonds; addition to unsaturated bonds.

Conformational Analysis of Decamethyltetrasilane

Experimental Determination of Conformational Preferences

Experimental investigations into the conformational behavior of decamethyltetrasilane have utilized spectroscopic techniques that are sensitive to changes in molecular geometry and energy. These methods provide valuable insights into the relative populations and stabilities of the different conformers at various temperatures.

Variable Temperature Nuclear Magnetic Resonance (NMR) Studies (¹H and ¹³C)

While specific variable temperature (VT) NMR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of VT NMR are fundamental to understanding its conformational dynamics. In such studies, the ¹H and ¹³C NMR spectra of a compound are recorded over a range of temperatures. At higher temperatures, rapid rotation around the Si-Si bonds would lead to averaged signals for the methyl groups. As the temperature is lowered, the rate of interconversion between conformers, such as the anti and gauche forms, slows down. If the energy barrier to rotation is sufficiently high, separate signals for the methyl groups in each distinct conformation may be observed at low temperatures. The relative intensities of these signals would provide a direct measure of the equilibrium populations of the conformers.

For this compound, one would expect to observe distinct sets of signals for the methyl protons and carbons corresponding to the anti and gauche conformers at sufficiently low temperatures. The coalescence of these signals as the temperature is raised would allow for the determination of the energy barrier for the conformational interchange.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the presence of different conformers of a molecule. Each conformer possesses a unique set of vibrational modes, and some of these modes may be active in either the IR or Raman spectrum, or both. For linear polysilanes, the Si-Si stretching and bending vibrations are particularly sensitive to the conformational state of the silicon backbone.

In the case of this compound, the anti and gauche conformers are expected to exhibit distinct vibrational frequencies. By analyzing the IR and Raman spectra, it is possible to identify bands that are characteristic of each conformer. For instance, certain vibrational modes may be symmetry-allowed in the more symmetric anti conformer but forbidden in the less symmetric gauche form, or vice versa. The temperature dependence of the intensities of these characteristic bands can be used to determine the relative populations of the conformers and their energy differences.

Table 1: Representative Vibrational Modes Sensitive to Conformation in Polysilanes

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueConformational Sensitivity
Si-Si Stretch300 - 500RamanHighly sensitive to the dihedral angle of the Si-Si-Si-Si backbone. Different conformers will show distinct peaks.
Si-C Stretch600 - 800IR, RamanCan be influenced by the local environment and overall molecular symmetry, thus differing between conformers.
CH₃ Rocking/Deformation800 - 1300IRThe positions and intensities of these bands can be affected by the steric environment of the methyl groups in different conformers.
Si-Si-Si Bending100 - 200RamanSensitive to the overall chain conformation.

Relative Stability of Anti and Gauche Conformers

In simple acyclic alkanes, the anti conformation, where the largest substituents are positioned 180° apart, is generally more stable than the gauche conformation, where they are at a 60° dihedral angle, due to reduced steric hindrance. For permethylated oligosilanes like this compound, a similar trend is expected. The bulky trimethylsilyl (B98337) groups at the ends of the molecule will experience less steric repulsion in the extended anti conformation compared to the more compact gauche form.

Theoretical Modeling of Conformations

In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the conformational landscape of this compound. Theoretical models can be used to calculate the energies of different conformers, map the potential energy surface for bond rotation, and predict key structural parameters.

Energy Profile for Rotation Around Si-Si Bonds

The rotation around the central Si-Si bond in this compound can be described by a potential energy profile that illustrates the change in energy as a function of the SiSiSiSi dihedral angle. This profile typically shows energy minima corresponding to the stable staggered conformations (anti and gauche) and energy maxima corresponding to the unstable eclipsed conformations.

Theoretical calculations, such as those employing density functional theory (DFT) or ab initio methods, can be used to compute this energy profile. The results of such calculations would reveal the rotational barriers between the conformers, which are the energy differences between the stable minima and the transition states (eclipsed forms). For this compound, the energy profile is expected to show that the anti conformer is the global minimum, with two equivalent gauche minima at a slightly higher energy. The eclipsed conformations would represent the highest energy points on the profile.

Table 2: Hypothetical Calculated Energy Profile Data for Si-Si Bond Rotation in this compound

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0Eclipsed (Syn-periplanar)High (Maximum)
60Gauche (Synclinal)Low (Local Minimum)
120Eclipsed (Anticlinal)Intermediate (Maximum)
180Anti (Antiperiplanar)Lowest (Global Minimum)

Note: The actual energy values would need to be determined by specific computational studies.

Analysis of SiSiSiSi Dihedral Angles

The key structural parameter that defines the conformation of the this compound backbone is the SiSiSiSi dihedral angle. Theoretical calculations can provide precise values for these angles in the optimized geometries of the different conformers.

For the anti conformer, the SiSiSiSi dihedral angle is expected to be exactly or very close to 180°, indicating a planar, zigzag arrangement of the silicon backbone. In the gauche conformers, this dihedral angle would be approximately ±60°. Computational studies on permethylated oligosilanes have shown that the actual dihedral angles may deviate slightly from these ideal values due to steric interactions between the methyl groups. A new model for rotational isomerism in polysilanes suggests that for longer chains, conformers with torsional angles described as transoid (±165°), deviant (±150°), ortho (±90°), gauche (±55°), and cisoid (±40°) can exist nih.gov. For a short chain like this compound, the primary conformers are still expected to be the anti and gauche forms.

Influence of Conformation on Electronic Structure

The spatial arrangement of the silicon backbone in this compound dictates the extent of interaction between the silicon-silicon (Si-Si) sigma (σ) bonds. This, in turn, influences the molecule's electronic structure, which can be probed experimentally and computationally. The primary conformations of interest are the anti (or trans) and gauche forms, which differ in the dihedral angle of the Si-Si-Si-Si backbone.

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the ionization potentials of a molecule, which correspond to the energies required to remove electrons from its molecular orbitals. acs.org These ionization potentials provide direct insight into the electronic structure. In the case of this compound and related oligosilanes, PES reveals that the ionization potentials associated with the Si-Si σ bonding orbitals are sensitive to the conformation of the silicon chain. acs.org

Studies on conformationally constrained cyclic analogues of tetrasilane, with this compound serving as a flexible linear counterpart, have demonstrated a clear dependence of the highest occupied molecular orbital (HOMO) energy on the Si-Si-Si-Si dihedral angle. acs.org The anti conformation, with a dihedral angle of approximately 180°, generally leads to a lower first ionization potential compared to the gauche conformation, which has a dihedral angle of around 60°. This is because the orbital overlap and delocalization are maximized in the planar anti arrangement.

Table 1: Expected Trends in Ionization Potentials for this compound Conformers

ConformerSi-Si-Si-Si Dihedral AngleExpected First Ionization Potential (IP₁)Rationale
Anti~180°LowerEnhanced σ-conjugation due to optimal alignment of Si-Si bonds.
Gauche~60°HigherReduced σ-conjugation due to the non-planar arrangement of the Si-Si backbone.

Unlike the more familiar π-conjugation in unsaturated organic molecules, saturated silicon chains exhibit a phenomenon known as σ-conjugation or σ-delocalization. This involves the interaction and delocalization of electrons in the Si-Si σ bonding orbitals. The extent of this delocalization is highly dependent on the conformation of the silicon backbone.

In this compound, the alignment of the Si-Si σ bonds dictates the efficiency of σ-conjugation. In the anti conformation, the parallel alignment of the σ bonds facilitates maximum orbital overlap, leading to a significant splitting of the energy levels of the molecular orbitals. This results in a higher energy HOMO and a lower energy lowest unoccupied molecular orbital (LUMO), effectively reducing the HOMO-LUMO gap. This enhanced delocalization is a key feature of the electronic structure of linear oligosilanes.

Conversely, in the gauche conformation, the skewed arrangement of the Si-Si bonds reduces the orbital overlap, thereby diminishing the effects of σ-conjugation. This leads to a lower energy HOMO and a higher HOMO-LUMO gap compared to the anti conformer. The conformational dependence of σ-conjugation has significant implications for the electronic and photophysical properties of polysilanes, influencing their absorption and emission spectra. nih.gov

Table 2: Influence of Conformation on Sigma Conjugation in this compound

ConformationSi-Si Bond AlignmentExtent of σ-ConjugationImpact on HOMO-LUMO Gap
AntiParallelMaximumSmaller
GaucheSkewedReducedLarger

Note: This table provides a qualitative description of the relationship between conformation and sigma conjugation based on established principles for oligosilanes.

Electronic Structure and Bonding of Decamethyltetrasilane

Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of decamethyltetrasilane is largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to understanding the molecule's reactivity and its optical and electronic properties.

High Occupied Molecular Orbital (HOMO) and Low Unoccupied Molecular Orbital (LUMO) Characteristics

In linear polysilanes like this compound, the HOMO and LUMO are primarily associated with the silicon backbone. The delocalization of sigma (σ) electrons along the Si-Si chain is a key feature that distinguishes them from their carbon-based analogs.

The HOMO is characterized as a Si-Si σ bonding orbital. It represents the highest energy level occupied by electrons and is the site from which an electron is most easily removed, acting as the electron donor in chemical reactions. irjweb.com The LUMO , conversely, is the corresponding Si-Si σ* antibonding orbital. As the lowest energy unoccupied orbital, it can accept an electron, thus acting as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It represents the lowest energy electronic excitation possible for the molecule. lumenlearning.com For oligosilanes, this gap decreases as the silicon chain length increases due to greater σ-conjugation. aip.org Theoretical calculations on similar oligosilanes show that conformational changes, such as moving from a staggered (all-anti) to a more compact (gauche) conformation, can also decrease the HOMO-LUMO gap by approximately 0.4-0.6 eV. mnstate.edu This energy gap is directly related to the electronic transitions observed in UV-visible spectroscopy.

Table 1: General Characteristics of Frontier Molecular Orbitals in Linear Permethylated Oligosilanes

Molecular Orbital Primary Character Role in Reactions Influence of Chain Length
HOMO Si-Si σ bonding Electron Donor Energy level increases with chain length
LUMO Si-Si σ* antibonding Electron Acceptor Energy level decreases with chain length
HOMO-LUMO Gap Energy of σ -> σ* transition Determines lowest excitation energy Decreases with increasing chain length

Charge Transfer Phenomena in Polysilanes

Polysilanes are known to form charge-transfer (CT) complexes, where they donate electron density to an electron-acceptor molecule. This phenomenon provides significant insight into their electronic structure.

Relationship Between Charge-Transfer Bands and Ionization Potentials

Polysilanes, including this compound, can act as σ-electron donors to form charge-transfer complexes with suitable π-acceptors, such as tetracyanoethylene (B109619) (TCNE). aip.orgrsc.org These complexes exhibit a new, characteristic absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. This band arises from an electronic transition where an electron is transferred from the HOMO of the polysilane donor to the LUMO of the acceptor. mpg.de

A crucial finding is the linear relationship between the energy of the charge-transfer band and the ionization potential of the polysilane donor. aip.org A lower ionization potential, which indicates that an electron is more easily removed from the polysilane's HOMO, corresponds to a lower energy (longer wavelength) for the charge-transfer transition. This correlation has been established for a variety of linear and cyclic polysilanes. aip.org

Spectroscopic Probes of Electronic States

Spectroscopic techniques are invaluable tools for experimentally probing the electronic energy levels of molecules like this compound. UV-Visible and photoelectron spectroscopy, in particular, provide direct evidence of the electronic transitions and orbital energies discussed previously.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Linear permethylated polysilanes, including this compound, exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. This absorption is attributed to the electronic transition from the HOMO (Si-Si σ orbital) to the LUMO (Si-Si σ* orbital), commonly referred to as a σ -> σ* transition. khanacademy.org

The position of the absorption maximum (λmax) is highly dependent on the length of the silicon chain. As the number of silicon atoms in the chain increases, the HOMO-LUMO gap narrows, causing the λmax to shift to longer wavelengths (a bathochromic shift). aip.org The table below illustrates this trend for short, linear permethylpolysilanes. For this compound (n=4), the absorption maximum is observed at 225 nm.

Table 2: UV Absorption Maxima for Linear Permethylpolysilanes, Me(SiMe₂)nMe

Compound Name n λmax (nm)
Hexamethyldisilane (B74624) 2 197
Octamethyltrisilane (B14172933) 3 215
This compound 4 225
Dodecamethylpentasilane 5 232
Tetradecamethylhexasilane 6 237

Data sourced from foundational studies on polysilane electronic spectra.

Photoelectron Spectroscopy for Occupied States

Photoelectron spectroscopy (PES) provides a direct experimental measurement of the energies of occupied molecular orbitals by determining the energy required to eject an electron from the molecule. khanacademy.orgkisti.re.kr The first, or lowest, ionization potential corresponds to the removal of an electron from the HOMO.

For linear permethylpolysilanes, PES studies reveal that the ionization potential decreases as the silicon chain length increases. This is consistent with the HOMO energy level rising with increased σ-conjugation, making the outermost electron easier to remove. The first vertical ionization potential for this compound has been measured at 8.69 eV. This value represents the energy of its HOMO.

Table 3: Vertical Ionization Potentials for Linear Permethylpolysilanes

Compound Name n First Vertical Ionization Potential (eV)
Hexamethyldisilane 2 8.69
Octamethyltrisilane 3 8.19
This compound 4 8.04
Dodecamethylpentasilane 5 7.92
Tetradecamethylhexasilane 6 7.78

Data sourced from photoelectron spectroscopy studies of silanes.

Computational Elucidation of Electronic Properties

The electronic structure and conformational landscape of this compound are intricately linked, governing its physical and chemical properties. Computational chemistry offers a powerful lens through which to examine these characteristics at a molecular level. Methodologies such as ab initio quantum mechanics and Density Functional Theory (DFT) have become indispensable tools for predicting molecular geometries, electronic energies, and the barriers to internal rotation, providing insights that are often difficult to obtain through experimental means alone.

Ab initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are foundational to the computational study of molecular electronic structure. montana.edupsu.edu Ab initio methods derive solutions to the Schrödinger equation from first principles, without the inclusion of empirical parameters. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer high accuracy but can be computationally expensive, particularly for larger systems. physchemres.orgsci-hub.se

Density Functional Theory (DFT) provides a practical alternative, calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction. csic.esaps.org This approach has proven to be highly effective for a wide range of chemical systems, offering a favorable balance between computational cost and accuracy. rsc.orgmdpi.com Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation functionals, are commonly used for studying organosilicon compounds. psu.eduphyschemres.org

Research on permethylated oligosilanes, including this compound, has utilized these computational techniques to explore their conformational preferences. The rotation around the central Si-Si bond in n-tetrasilane and its methylated derivatives gives rise to different conformers, primarily the anti and gauche forms. Computational studies determine the relative ground-state energies of these conformers. For this compound, calculations have determined the relative energies for its various stable conformations, providing insight into their thermodynamic stability.

The findings from these computational studies are critical for understanding the molecule's behavior. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and electronic stability of the molecule. physchemres.orgresearchgate.net A smaller gap generally suggests higher reactivity.

Below are representative tables of data that are typically generated from such computational studies.

Table 1: Calculated Relative Energies of this compound Conformers This table illustrates the kind of data obtained from conformational analysis, showing the relative stability of different spatial arrangements of the molecule.

ConformerMethod/Basis SetRelative Energy (kcal/mol)
antiMP2/VTDZ0.00
gaucheMP2/VTDZ0.18

This interactive table showcases the typical energy difference found between the anti and gauche conformers of permethylated oligosilanes, based on high-level ab initio calculations. researchgate.net

Table 2: Representative Calculated Geometric Parameters for the Central Si-Si-Si Moiety This table shows typical bond lengths and angles that are optimized during computational studies. These values are compared with experimental data to validate the computational model.

ParameterMethod/Basis SetCalculated Value
Si-Si Bond LengthDFT/B3LYP/6-311G ~2.35 Å
Si-Si-Si Bond AngleDFT/B3LYP/6-311G~111.5°

This interactive table presents typical geometric parameters for oligosilanes as determined by DFT calculations. The precise values can vary slightly depending on the specific conformer and computational level. researchgate.netnist.govconicet.gov.arresearchgate.net

Basis Set Selection in Electronic Structure Calculations (e.g., 6-311G)**

The accuracy of any ab initio or DFT calculation is fundamentally dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation, with larger basis sets generally yielding more accurate results at a higher computational cost. physchemres.orgsci-hub.se

The Pople-style basis sets are widely used in computational chemistry. The notation "6-311G" indicates a split-valence basis set of triple-zeta quality for valence electrons. This means that each valence atomic orbital is represented by three separate functions (with one contracted from six primitive Gaussian functions and two others represented by single primitive Gaussians), allowing for greater flexibility in describing the electron distribution. For second-row atoms like silicon, the 6-311G basis set provides a robust description of the valence electrons. stackexchange.com

The addition of polarization and diffuse functions further enhances the quality of the basis set:

Polarization Functions (*): Indicated by the first asterisk in "6-311G**", these are functions of higher angular momentum (e.g., d-functions on heavy atoms like Si and C, and p-functions on hydrogen). They allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds. researchgate.netchemrxiv.org

Second Polarization Function (*): The second asterisk in "6-311G**" indicates that polarization functions (p-functions) are also added to hydrogen atoms. This is important for systems where hydrogen bonding or precise descriptions of methyl groups are necessary. researchgate.netchemrxiv.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of decamethyltetrasilane at the atomic level. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The structure of this compound, [CH₃(Si(CH₃)₂)₄CH₃], features two distinct types of methyl groups: those attached to the terminal silicon atoms (Si(CH₃)₃) and those on the internal silicon atoms (-Si(CH₃)₂-). This structural difference is expected to be resolved in its NMR spectra.

Structural Elucidation: In ¹H NMR spectroscopy, the protons of the terminal methyl groups and the internal methyl groups are in different chemical environments and should, in principle, give rise to two distinct signals. Similarly, the ¹³C NMR spectrum would show two separate resonances corresponding to the carbon atoms of the terminal and internal methyl groups. The relative integration of these signals in the ¹H NMR spectrum can confirm the ratio of terminal to internal protons, consistent with the molecule's linear structure. researchgate.net

Conformational Dynamics: this compound is not a rigid molecule; it exhibits conformational isomerism due to rotation around the central Si-Si bonds. nih.gov The two primary conformers are the anti (or trans) and gauche forms. These conformers can interconvert rapidly on the NMR timescale at room temperature, which may result in time-averaged signals. However, by using variable temperature NMR spectroscopy, the dynamic processes can be studied. nih.govacs.org As the temperature is lowered, the rate of interconversion between conformers slows, which can lead to the broadening and eventual splitting of the NMR signals into separate peaks for each distinct conformer. organicchemistrydata.org Such studies have revealed that for this compound, the anti conformer is more stable than the gauche conformer. nih.gov This technique allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium. nih.gov

NMR Nucleus Observed Group Expected Chemical Shift Information
¹H Terminal -Si(CH₃)₃A distinct signal for the 18 protons on the two terminal trimethylsilyl (B98337) groups.
Internal -Si(CH₃)₂-A distinct signal for the 12 protons on the two internal dimethylsilyl groups.
¹³C Terminal -Si(CH₃)₃A distinct signal for the 6 carbons of the terminal trimethylsilyl groups.
Internal -Si(CH₃)₂-A distinct signal for the 4 carbons of the internal dimethylsilyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of the molecule. libretexts.org It is particularly effective for characterizing functional groups and analyzing the skeletal modes of the polysilane chain, offering further insight into conformational properties.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org For a molecule to be IR-active, a change in the molecular dipole moment must occur during the vibration. libretexts.org In this compound, the IR spectrum is dominated by bands corresponding to the vibrations of the numerous methyl groups (C-H stretching and bending) and the silicon-carbon bonds (Si-C stretching). The Si-Si bond vibrations are generally weak in the IR spectrum due to their low polarity. The technique is sensitive to the local environment, and shifts in peak positions can be used to study the different conformers. nih.govacs.org

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. carlroth.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. carlroth.com The symmetrical Si-Si stretching vibrations, which are weak in the IR spectrum, give rise to strong and characteristic signals in the Raman spectrum, making it an excellent technique for studying the polysilane backbone. spectroscopyonline.com The positions of these skeletal modes are sensitive to the conformation of the Si-Si chain. mdpi.com By analyzing the Raman spectra, often at various temperatures, the presence of different conformers like anti and gauche can be identified and quantified, corroborating the findings from NMR studies. nih.gov

Spectroscopy Vibrational Mode Expected Wavenumber Range (cm⁻¹) Significance
IR & Raman C-H stretching2800-3000Confirms the presence of methyl groups.
IR & Raman C-H bending1200-1450Characterizes methyl group deformations.
IR & Raman Si-C stretching600-800Characterizes the silicon-carbon bonds.
Raman Si-Si stretching300-500Strong signal provides information on the polysilane backbone and its conformation (e.g., distinguishing anti vs. gauche). spectroscopyonline.comuci.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. aip.org

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound (262.69 g/mol ). mdpi.comgithub.io

The fragmentation of this compound primarily involves the cleavage of the weaker Si-Si bonds. github.io The resulting fragmentation pattern provides valuable structural information. The analysis of these fragments helps to confirm the linear arrangement of the silicon atoms and the placement of the methyl groups. The most abundant peaks observed in the mass spectrum correspond to stable cationic silicon-containing fragments. mdpi.com

m/z (mass-to-charge ratio) Relative Intensity Plausible Fragment Identity
7399.99[Si(CH₃)₃]⁺ (Trimethylsilyl cation)
13156.70[(CH₃)₃Si-Si(CH₃)₂]⁺ (Pentamethyldisilanyl cation)
18946.26[(CH₃)₃Si-Si(CH₃)₂-Si(CH₃)₂]⁺ (Heptamethyltrisilanyl cation)
17440.80[M - Si(CH₃)₃ - CH₃]⁺ or other rearrangement fragment
17327.97[M - Si(CH₃)₃ - H - CH₃]⁺ or other rearrangement fragment
Data sourced from PubChem CID 136666. mdpi.com

The base peak at m/z = 73 is characteristic of a trimethylsilyl group, indicating the facile cleavage of the terminal silicon groups. The subsequent major fragments corresponding to the loss of silyl (B83357) moieties confirm the chain-like structure of the molecule. mdpi.comgithub.io

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For saturated oligosilanes like this compound, the relevant electronic transitions are primarily of the σ → σ* type, involving electrons in the silicon-silicon (Si-Si) sigma bonds. researchgate.net These transitions require high energy and thus occur in the ultraviolet region of the electromagnetic spectrum.

The electronic absorption spectra of linear permethylated oligosilanes, including this compound, are characterized by strong absorption bands in the UV region. These absorptions are assigned to σ → σ* transitions involving the electrons of the Si-Si backbone. A key feature of these compounds is the phenomenon of σ-conjugation, where the σ-electrons in the Si-Si chain are delocalized. This delocalization is sensitive to the chain length and conformation of the oligosilane.

The energy of the highest occupied molecular orbital (HOMO) increases and the energy of the lowest unoccupied molecular orbital (LUMO) decreases as the number of silicon atoms in the chain increases. This leads to a smaller HOMO-LUMO gap and a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). oup.com

For permethylated oligosilanes, a clear trend is observed where the λmax value increases with the silylene chain length, demonstrating enhanced σ-conjugation through the Si-Si backbone. oup.com While specific experimental data for this compound (Si₄Me₁₀) is part of a broader set of data for oligosilanes, the absorption characteristics can be reliably inferred from the trends observed in its homologous series. For instance, α,ω-dichloropermethyltetrasilane, Cl-(SiMe₂)₄-Cl, shows an absorption maximum at 235 nm. oup.com The free-chain tetrasilane, n-Si₄Me₁₀, exists as a mixture of conformers, which influences its spectral properties. researchgate.net The electronic transitions are highly dependent on the Si-Si-Si-Si dihedral angle, with different conformers showing different absorption energies. researchgate.net

Compound SeriesChain Length (m)λmax (nm)Molar Absorptivity (ε) M⁻¹cm⁻¹
Cl-(SiMe₂)m-Cl32199,200
Cl-(SiMe₂)m-Cl423517,100
Cl-(SiMe₂)m-Cl625923,000

Table 1: UV absorption data for α,ω-dichloropermethylated oligosilanes, illustrating the effect of chain length on absorption maximum. Data sourced from oup.com.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical states of those elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgunimi.it The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the core atomic orbitals. carleton.edu The binding energy of these electrons is characteristic of the element and its chemical environment, providing insight into bonding and oxidation states. researchgate.netntu.edu.tw

For this compound, XPS analysis would provide a quantitative measure of the silicon and carbon present on the sample surface. High-resolution spectra of the Si 2p and C 1s regions would offer detailed information about the chemical bonding.

The Si 2p spectrum is expected to show a primary peak corresponding to the Si-Si and Si-C bonds. Since the silicon atoms are in a uniform chemical environment along the backbone, a single, well-defined peak is anticipated. The binding energy for silicon in polysilanes (Si-Si bonds) is typically found at lower values than that for silicon in silicones (Si-O bonds) or silicon dioxide. For instance, high-resolution XPS of materials containing Si-C bonds shows a Si 2p peak at approximately 102 eV. rsc.org

The C 1s spectrum would primarily show a peak associated with C-Si bonds from the methyl groups. The binding energy for adventitious carbon, which is common on air-exposed samples, is typically observed around 284.8 eV and is often used for charge referencing. wikipedia.org The C 1s peak for the methyl groups attached to silicon would be distinct from this reference.

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical Bond
SiliconSi 2p~102Si-Si, Si-C
CarbonC 1s~284-285C-Si, C-H

Table 2: Expected core-level binding energies for this compound in an XPS analysis. Values are approximate and based on typical binding energies for similar chemical environments. wikipedia.orgrsc.org

The analysis of the peak intensities, corrected with relative sensitivity factors, allows for the determination of the surface atomic composition, verifying the stoichiometry of the compound. wikipedia.org Any surface oxidation would be readily apparent by the appearance of a higher binding energy shoulder or a separate peak in the Si 2p spectrum, corresponding to Si-O species (typically >103 eV). rsc.orgaip.org

Computational Chemistry and Theoretical Studies

Molecular Mechanics and Quantum Chemical Calculations

Both molecular mechanics and quantum chemical calculations have been extensively applied to study decamethyltetrasilane and related organosilicon compounds. These methods allow for the detailed exploration of the potential energy surface, identifying stable conformers and the energetic barriers between them.

The accuracy of molecular mechanics simulations hinges on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. For organosilicon compounds, specialized force fields are necessary to accurately model their unique bonding and conformational behaviors. The development of these force fields often involves a multi-step process where parameters are derived by fitting them to high-level quantum mechanical data. researchgate.net

An example of this approach is the creation of all-atom force fields where parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic) are optimized to reproduce geometries, energy differences, and vibrational frequencies calculated via ab initio methods like Hartree-Fock (HF) or Density Functional Theory (DFT). researchgate.net For instance, force fields like MM2 and MM3 have been utilized in studies of permethylated oligosilanes, demonstrating their utility in modeling these systems. researchgate.net The parameters are often refined by scaling to correct for known systematic discrepancies between theoretical calculations and experimental data, ensuring a more robust and predictive model for larger systems or longer timescale simulations. researchgate.net

Ab initio and Density Functional Theory (DFT) are the workhorses of modern computational chemistry for obtaining highly accurate information about molecular properties. These first-principles methods have been widely used to investigate the geometries, relative energies, and vibrational spectra of this compound conformers. researchgate.netutb.cz

Theoretical studies have shown that, like its alkane analogues, this compound exhibits distinct rotational isomers. The primary conformers identified are the anti (or transoid), gauche, and ortho forms. researchgate.netresearchgate.net Quantum chemical calculations have been performed at various levels of theory to determine the properties of these conformers. The anti conformer is generally found to be the most stable. researchgate.net Experimental and computational studies have determined the enthalpy difference (ΔH°) for the anti-to-gauche transformation to be approximately 2.26 kJ mol⁻¹. researchgate.net

Calculations also provide detailed geometric parameters and predict vibrational frequencies that are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netdtic.mil By comparing calculated spectra for each stable conformer with experimental results, researchers can confidently assign spectral features to specific molecular structures present in a sample. researchgate.net

Method/Basis Set Property Calculated Key Findings Reference
B3LYP / 6-311+G(d)Conformational EnergeticsThe anti conformer is more stable than the gauche conformer. ΔH° (anti → gauche) = 2.26 ± 0.15 kJ mol⁻¹. researchgate.net
MP2 / 6-31+G(d)Conformational EnergeticsConfirmed the relative stability of the anti conformer. researchgate.net
B3LYP / 6-31GGeometry OptimizationUsed to model various conformations by constraining the Si-Si-Si-Si dihedral angle. utb.cz
HF / 3-21GGeometries & Vibrational FrequenciesCalculated low-energy conformers to interpret matrix isolation IR spectra. acs.org
Ab initio (unspecified)Conformational MinimaIdentified conformational minima at dihedral angles of 53° (gauche), 91° (ortho), and 162° (transoid). researchgate.net
CIS / 6-31G*Excitation EnergiesCalculated excitation energies as a function of Si-backbone dihedral angle for model compounds. researchgate.net

Reaction Pathway Modeling

Understanding the chemical transformations that this compound can undergo is critical for its application and for the synthesis of more complex organosilanes. Computational modeling of reaction pathways provides mechanistic details, including the identification of transient intermediates and transition states.

This compound is known to undergo skeletal rearrangements, particularly in the presence of catalysts like aluminum chloride. ebin.pub Computational transition state analysis is essential for mapping the minimum energy path for such reactions. A proposed mechanism for the AlCl₃-catalyzed rearrangement involves the initial chlorination of the tetrasilane, followed by an intermolecular methyl-chlorine exchange to form a 2-chlorotetrasilane intermediate. This intermediate then rearranges via a transition state to a more branched isomer. ebin.pub Theoretical calculations can model the geometry and energy of this transition state, providing insight into the activation barrier and the feasibility of the proposed pathway. Such analyses have been critical in understanding the remarkable rearrangements that silicon intermediates can undergo. utb.czebin.pub

Beyond identifying the pathway, computational methods can simulate the kinetics of these reactions. By calculating the activation energies (ΔG‡) from the energy difference between reactants and transition states, rate constants can be estimated using transition state theory. These simulations can explore how reaction rates are influenced by factors such as temperature and the steric and electronic nature of substituents. For example, the dimerization rates of related silyl (B83357) radicals have been studied, with second-order rate constants calculated at specific temperatures. ebin.pub While complex, quantitative modeling of reaction kinetics, such as those involved in photochemical decay, provides a deeper understanding of the dynamics of the system. dtic.mil

Electronic Structure Calculations

The unique optoelectronic properties of polysilanes, such as UV absorption, are rooted in the delocalization of electrons within the silicon-silicon σ-bonded backbone. Electronic structure calculations are fundamental to describing this phenomenon, known as σ-conjugation.

The electronic structure of oligosilanes like this compound is highly sensitive to the molecular conformation, specifically the Si-Si-Si-Si dihedral angle. utb.cz The extent of σ-electron delocalization, which dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is strongly dependent on the overlap of the σ-orbitals along the chain. utb.czoup.com

Theoretical models, such as the "ladder C" model, have been used to qualitatively understand the trends in ionization potentials observed in the photoelectron spectra of this compound and its conformationally constrained analogues. acs.org These studies confirm that the HOMO-LUMO gap, and thus the electronic absorption energy, is modulated by the chain's conformation. dtic.milacs.org Advanced calculations using methods like Time-Dependent DFT (TD-DFT) can predict the energies and intensities of electronic transitions, showing that while the transition energy is somewhat sensitive to conformation, the transition intensity is exquisitely so. researchgate.netdtic.mil

Property Computational Method Key Findings Reference
Ionization PotentialsPhotoelectron Spectroscopy & HF/3-21GTrends in the first three ionization potentials are explained by the ladder C model of σ conjugation and depend on the Si-Si-Si-Si dihedral angle. acs.org
Orbital EnergiesHF/VTZ//MP2/VTZ & ROVGF/VTZ//MP2/VTZAb initio calculations reproduce trends observed in photoelectron spectra. researchgate.net
Electronic TransitionsTD-B3LYP / 6-31G(d,p)Transition energies are nearly independent of the dihedral angle, but their intensities vary widely. researchgate.net
Electronic StructureDFT (B3LYP, M06, ωB97X-D) / 6-31GThe electronic structure of σ-conjugated linear polysilylenes is extremely sensitive to conformational disorder. researchgate.netutb.cz
Excited StatesAb initio CalculationsThe usual concept of a σ→σ* excitation can be inaccurate for twisted chains due to configuration interaction. dtic.mil

Prediction of Electronic Transitions and Ionization Potentials

Computational chemistry provides powerful tools for predicting the electronic properties of molecules like this compound. Theoretical studies have been conducted to determine its electronic transitions and ionization potentials, offering insights into its behavior before experiments are conducted.

Researchers have used various levels of theory to model this compound and related structures. For instance, calculations at the HF/3-21G* level have been employed to optimize geometries, followed by single-point energy calculations at HF/6-31G* and MP2/6-31G* levels. researchgate.net These theoretical models are crucial for understanding the electronic structure.

For this compound, which serves as a linear chain analogue in conformational studies of tetrasilanes, theoretical calculations predict several vertical dipole-forbidden valence transitions. researchgate.net These transitions represent the energy required to excite an electron from a lower energy orbital to a higher energy one without a change in nuclear geometry. The predicted energies for these transitions are interleaved among the ionization potentials. researchgate.net

A key aspect of these studies is the prediction of ionization potentials, which is the energy required to remove an electron from the molecule. The first three ionization potentials of this compound are assigned to the removal of an electron from the three σSiSi molecular orbitals. researchgate.net The concept of Koopmans' theorem is often applied within a family of closely related structures to approximate these ionization potentials from calculated orbital energies. researchgate.net

Table 1: Predicted Electronic Transitions for a Tetrasilane Analogue This table presents theoretically predicted vertical dipole-forbidden valence transitions.

Transition Predicted Energy (eV)
2¹Ag 6.55
3¹Ag 6.87
1¹Bg 7.10

Data sourced from calculations on a related tetrasilane structure. researchgate.net

The ability to predict these fundamental electronic properties is essential for designing new materials and understanding the photophysical behavior of oligosilanes. chemrxiv.org

Correlation with Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical predictions against experimental results. The correlation between calculated electronic transitions and ionization potentials of this compound with experimental spectroscopic data provides a measure of the accuracy of the computational methods used.

Experimental techniques like photoelectron spectroscopy are used to measure the ionization potentials of molecules. researchgate.net For this compound and related conformationally controlled tetrasilanes, the trends observed in the first three ionization potentials, which correspond to electron removal from the σSiSi molecular orbitals, are readily understood and show good agreement with theoretical predictions. researchgate.net This correlation allows for the construction of an experimental equivalent to theoretical orbital energy correlation diagrams. researchgate.net

Similarly, predicted electronic transition energies can be compared with UV-Vis absorption spectra. youtube.com For tetrasilane systems, calculations using methods like CIS/3–21G∗//HF/3–21G∗ have shown that while transition energies are nearly independent of the SiSiSiSi dihedral angle, the intensities of these transitions can vary significantly. researchgate.net The agreement between these calculated trends and experimental observations confirms the validity of the computational models. researchgate.net

The success of these correlations demonstrates that computational methods can be reliable tools for interpreting and assigning features in experimental spectra. nih.govmdpi.com For instance, a strong linear correlation between predicted and experimental frequencies, often indicated by a high R-squared value, signifies the suitability of the chosen computational model. nih.gov This synergy between theory and experiment is crucial for advancing the understanding of the electronic structure of complex molecules. bohrium.comresearchgate.net

Advanced Computational Methodologies

To achieve higher accuracy in predicting the properties of this compound and other oligosilanes, advanced computational methodologies are employed. These methods go beyond standard levels of theory to provide a more detailed and reliable picture of electronic structure and behavior.

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) Method

The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method is a highly accurate quantum chemical method used for calculating the electronic states of molecules. qcri.or.jp It is a type of coupled-cluster theory that can effectively describe not only the ground state but also a wide variety of excited, ionized, and electron-attached states. qcri.or.jprsc.org The SAC-CI method is known for its reliability in predicting spectroscopic properties and has been implemented in widely used quantum chemistry software packages. qcri.or.jp

The application of the SAC-CI method to permethylated oligosilanes has yielded results that compare well with other high-level computational methods. researchgate.net It has been shown to provide accurate calculations of core-electron binding energies with very small deviations from experimental values, making it a powerful tool for theoretical fine spectroscopy. nih.gov The method can compute numerous shake-up states, which helps in the detailed assignment and understanding of core-electron ionization spectra. nih.gov The ability of SAC-CI to handle various electronic states makes it particularly suitable for studying the complex photochemistry of molecules like this compound. researchgate.net

High-Throughput Screening Approaches for Oligosilane Derivatives

High-throughput screening (HTS) is a methodology that leverages automation and computational power to rapidly test a large number of chemical compounds for specific properties. evotec.com In the context of materials science, computational HTS involves systematically exploring a vast chemical space of derivatives to identify candidates with desired electronic or photophysical characteristics. unchainedlabs.com This approach is significantly more efficient than traditional one-by-one synthesis and testing. unchainedlabs.com

For oligosilane derivatives, HTS can be used to screen libraries of compounds to discover structures with optimized properties. researchgate.net The process typically starts with defining a set of variables, such as different substituent groups or chain lengths, and then systematically calculating the properties of all possible combinations. unchainedlabs.com This allows researchers to identify trends and pinpoint advantageous structural motifs without the need for extensive experimental work. unchainedlabs.com For example, a similar approach has been used to screen for small molecules that can enhance the pharmacological effects of oligonucleotides by testing tens of thousands of compounds. nih.gov By applying HTS to oligosilanes, scientists can accelerate the discovery of new materials for applications in electronics and photonics. evotec.comresearchgate.net

Applications in Advanced Materials and Precursor Chemistry

Precursors for Silicon-Based Polymers and Macromolecules

The reactivity of the Si-Si bonds in decamethyltetrasilane makes it a key starting material for creating larger, more complex silicon-based polymers and macromolecules through various catalytic processes.

Dehydrogenative coupling is a powerful method for forming element-element bonds, particularly Si-Si bonds, and is central to the synthesis of polysilanes. nih.gov This process typically involves the use of transition metal catalysts, such as those based on Group 4 metallocenes, to facilitate the elimination of hydrogen (H₂) from hydrosilanes, leading to the formation of a silicon-silicon bond. oup.com While this compound itself does not possess Si-H bonds for direct dehydrogenative polymerization, it is a fundamental oligosilane structure. The principles of dehydrogenative coupling are used to build such oligosilanes, which can then be used in further reactions. For instance, related polymerization techniques, like cross-dehydrogenative coupling (CDC), create complex conjugated polymers by activating C-H bonds, demonstrating the versatility of catalytic coupling in polymer synthesis. nih.govsnnu.edu.cn Poly(cyclosilane)s, which are polymers inspired by the structure of crystalline silicon, are synthesized using metallocene-promoted dehydrocoupling, highlighting the importance of such catalytic strategies in creating complex polymeric architectures with tunable properties. oup.com

A significant application of linear oligosilanes like this compound is their use as precursors for complex, three-dimensional silicon-frameworks, such as sila-diamondoids. Sila-diamondoids are silicon analogs of diamondoids, which are cage-like hydrocarbon molecules with a structure corresponding to the unit cell of a diamond crystal. escholarship.orgsciencesconf.org These silicon clusters are of interest as they represent the ultimate limit of miniaturization for crystalline silicon and allow for the study of structure-property relationships at an atomic level. escholarship.orgsciencesconf.orgacs.org

Pioneering research demonstrated that linear and cyclic oligosilanes can undergo skeletal rearrangement when treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). princeton.eduprinceton.eduwikipedia.org In a key example, this compound was shown to rearrange into a branched isomer, (Me₃Si)₃SiMe, under these conditions. This transformation highlights the ability to convert simple linear chains into more complex, branched structures, which are crucial steps in the formation of cage-like molecules. The synthesis of the fundamental sila-diamondoid, sila-adamantane, is achieved through an AlCl₃-catalyzed rearrangement of polysilane precursors, a process that can be optimized to produce gram-scale quantities. escholarship.orgescholarship.org These synthetic strategies provide access to atomically precise silicon clusters that serve as building blocks for more complex materials and for fundamental studies in quantum transport and nanoelectronics. escholarship.orgsciencesconf.org

Table 1: Lewis Acid-Catalyzed Rearrangement of Linear Oligosilanes

Precursor Catalyst Product Reference
This compound AlCl₃ (Me₃Si)₃SiMe princeton.edu
Dodecamethylpentasilane AlCl₃ (Me₃Si)₄Si princeton.edu
Tetradecamethylhexasilane AlCl₃ (Me₃Si)₃SiSiMe₂SiMe₃ princeton.edu
Allyl Vinyl Ether TiCl₄·THF₂ γ,δ-Unsaturated Carbonyl princeton.edu
Allenoate Ester/Allylic Amine Zn(OTf)₂ β-Amino-α,β,γ,ζ-unsaturated-γ,δ-disubstituted Ester princeton.edu

Role in Thin Film Deposition

While direct applications of this compound in commercial thin film deposition are not widely documented, its chemical nature as an organosilicon compound suggests its potential as a precursor in such processes, which are fundamental to the semiconductor and materials industries.

Chemical Vapor Deposition (CVD) is a cornerstone technology for producing high-quality thin films and coatings. linde-amt.comionbond.com The process involves introducing one or more volatile chemical precursors into a reaction chamber where they react or decompose on a heated substrate surface to form a solid deposit. linde-amt.comsfu.ca This method is prized for its ability to create uniform, conformal films with precise control over thickness and composition. linde-amt.comkintekfurnace.com

Several variations of CVD exist, classified by operating pressure (e.g., Atmospheric Pressure CVD, Low-Pressure CVD) or the method used to initiate the chemical reactions. sfu.ca Plasma-Enhanced CVD (PECVD), for example, uses a plasma to decompose precursor gases at lower temperatures than traditional thermal CVD, making it suitable for temperature-sensitive substrates. sci-hub.selamresearch.com Atomic Layer Deposition (ALD) is a related technique that separates the precursor exposures into sequential, self-limiting half-reactions, allowing for unparalleled, atomic-level control over film thickness. lamresearch.comarxiv.org These techniques are critical in fabricating the complex, multi-layered structures found in modern microelectronics, optics, and protective coatings. linde-amt.comkintekfurnace.com

The fabrication of semiconductor devices relies heavily on the deposition of thin films of silicon-containing materials, such as silicon dioxide (SiO₂), silicon nitride (SiNₓ), and silicon carbide (SiC). linde-amt.comdupont.com This is achieved using silicon precursor gases or liquids in CVD or ALD processes. dupont.com An ideal precursor should be sufficiently volatile to be transported into the reaction chamber and reactive enough to deposit a film at a practical temperature and rate, but stable enough for safe storage and handling. arxiv.org

Commonly used silicon precursors include silane (B1218182) (SiH₄), chlorosilanes like dichlorosilane (B8785471) (SiH₂Cl₂) and hexachlorodisilane (B81481) (Si₂Cl₆), and organosilanes such as tetramethylsilane (B1202638) (4MS). dupont.com this compound, as a liquid organosilicon compound, fits the general profile of a potential CVD/ALD precursor. Its structure, containing both Si-Si and Si-C bonds, suggests it could be used to deposit carbon-doped silicon or silicon carbide films, which are important in semiconductor manufacturing for applications like low-k dielectric layers and etch hard masks. dupont.com

The choice of precursor has a profound influence on the final properties of a deposited thin film, including its composition, crystal structure, and microstructure. mdpi.commdpi.com The decomposition pathway of the precursor molecule on the substrate surface dictates the nature of the deposited material. e-asct.orgresearchgate.net For example, the thermal decomposition of a precursor can lead to the formation of specific crystalline phases or, at lower temperatures, amorphous structures. aps.org

For an organosilane precursor like this compound, the relative stability of its Si-Si and Si-C bonds would influence the composition of the resulting film. Cleavage of the weaker Si-Si bonds could lead to the incorporation of smaller Si-methyl fragments into the film, while the cleavage of Si-C bonds is necessary to form a pure silicon film, though this often requires higher energy and can lead to carbon incorporation. The use of a single-source precursor containing both silicon and carbon, like this compound, could theoretically be tailored to produce silicon carbide (SiC) or silicon carbonitride (SiCN) films, materials with valuable mechanical and electronic properties. mdpi.com The deposition parameters, such as temperature and the presence of reactive co-gases (like ammonia (B1221849) or hydrogen), would ultimately control the precursor's fragmentation and thus the film's final microstructure and stoichiometry. mdpi.commdpi.com

Building Blocks for Organic Synthesis and Materials Science

Organosilane compounds are extensively utilized in both organic synthesis and the development of new materials. rsc.orgrsc.org this compound, as a polysilane, functions as a valuable building block, primarily through the reactivity of its silicon-silicon bonds.

A key application of disilanes, including by extension the Si-Si bonds within this compound, is in the synthesis of disilylated alkenes. These molecules, which contain a carbon-carbon double bond with two silyl (B83357) groups attached, are highly valuable intermediates. rsc.orgrsc.org The two main isomers, 1,2-disilylated alkenes (with silyl groups on adjacent carbons) and gem-disilylated alkenes (with silyl groups on the same carbon), can be generated through several methods where a disilane (B73854) is a key reagent. rsc.org

The most common approach for synthesizing 1,2-disilylated alkenes involves the transition metal-catalyzed disilylation of alkynes. rsc.org In these reactions, a disilane's Si-Si bond is activated by a metal catalyst, typically palladium, and adds across the alkyne's triple bond. rsc.org This process, known as cis-disilylation, usually results in the formation of cis-1,2-disilylated alkenes due to the nature of the catalytic cycle. rsc.org However, methods have also been developed to produce trans-1,2-disilylated alkenes, often involving a cis-to-trans isomerization step or different catalytic systems. rsc.org

The generation of gem-disilylated alkenes is less common but can be achieved through specific synthetic routes. These methods often involve more complex reagents or reaction pathways to control the regioselectivity of the silyl group additions. rsc.orgrsc.org

Reaction Type Silicon Reagent Substrate Primary Product Catalyst/Conditions
cis-DisilylationDisilanesAlkynescis-1,2-Disilylated AlkenesPalladium (Pd) catalysts
trans-DisilylationDisilanes, TMSCl/MgAlkynestrans-1,2-Disilylated AlkenesSpecific Pd catalysts, Reductants
gem-DisilylationSilyl-containing reagentsVariousgem-Disilylated AlkenesStoichiometric silylcobalt reagents

This table summarizes general synthetic methodologies for producing disilylated alkenes where disilanes like this compound can serve as the silicon source. rsc.org

The 1,2-disilylated and gem-disilylated alkenes produced from disilanes are considered highly versatile scaffolds in organic synthesis. rsc.orgrsc.org Their utility stems from the presence of multiple reactive sites—the carbon-carbon double bond and the carbon-silicon (C-Si) bonds. These functional groups allow for a wide range of subsequent chemical transformations, making them valuable building blocks for more complex molecules. rsc.org The C-Si bond itself can be manipulated to introduce other functional groups, providing a powerful tool for molecular construction. This versatility makes these compounds promising for applications in materials science, where precise molecular architectures are required. rsc.orgrsc.org

Emerging Applications in Molecular Electronics

Molecular electronics is a field focused on using individual molecules or nanoscale collections of molecules as electronic components. icmab.eswikipedia.org Oligosilanes, such as this compound, are of interest in this area due to their unique electronic properties, which are fundamentally different from their carbon-based (alkane) counterparts.

An emerging application for saturated oligosilanes is their use as single-molecule insulators. icts.res.in The effectiveness of a molecular insulator is determined by its ability to prevent the flow of electric current. In molecular-scale devices, this is governed by the principles of quantum tunneling. icts.res.in

Research on related saturated silicon-based molecules, such as functionalized bicyclo[2.2.2]-octasilane, has shown that they can be exceptionally effective insulators. icts.res.in Their insulating properties are enhanced by a phenomenon known as destructive quantum interference, which dramatically reduces the molecule's conductance. icts.res.in Furthermore, studies on oligo(dimethylsilmethylene) backbones, which share structural similarities with permethylated oligosilanes, show that they can be engineered to favor coiled or kinked geometries. nih.gov These non-linear conformations are highly resistive to electron transport, further enhancing their insulating character. nih.govresearchgate.net This work highlights the potential of using intramolecular forces to create kinked structures that suppress quantum transport, a design principle applicable to oligosilanes like this compound. nih.gov

The ability of a molecule to conduct electrons is intimately linked to its conformation. For permethylated oligosilanes, theoretical calculations have explored the relative energies of different rotational states. researchgate.net Due to steric repulsion between the methyl groups, these molecules energetically favor a straight-chain, or transoid, geometry over kinked, gauche conformations. nih.gov

Conformer Dihedral Angle Relative Energy Electron Transport Characteristic
Transoid~165°Favored (Lower Energy)More Conductive
Gauche~55°Disfavored (Higher Energy)Highly Resistive (Insulating)

This table outlines the general conformational properties of permethylated oligosilanes and their impact on electron transport, based on findings from related systems. nih.govresearchgate.net

Understanding how to control and manipulate these conformational preferences is key to designing molecular electronic components. nih.gov While the linear, transoid form of an oligosilane may permit some electron transport along its sigma-bonded backbone, any deviation to a kinked or gauche state significantly increases its resistance. researchgate.net This sensitivity of electron transport to molecular geometry is a critical area of study for the application of oligosilanes in molecular-scale electronics, where this compound serves as a fundamental model compound.

Future Research Directions in Decamethyltetrasilane Chemistry

Exploration of Novel Synthetic Pathways for Oligosilanes

The synthesis of oligosilanes, including decamethyltetrasilane, has traditionally been dominated by methods like the Wurtz coupling of halosilanes. However, these methods often suffer from poor functional group tolerance and harsh reaction conditions. nih.govresearchgate.net Future research is actively pursuing more versatile and milder synthetic strategies.

A promising avenue is the use of electrochemical methods for the reductive activation of readily available chlorosilanes. nih.govchemrxiv.org This approach allows for the efficient and selective generation of silyl (B83357) anion intermediates, which are otherwise difficult to obtain, enabling the synthesis of a variety of linear and cyclic oligosilanes under milder conditions. nih.govchemrxiv.org This technique has shown success in the synthesis of complex oligosilanes through multi-component cross-coupling reactions. researchgate.net

Photocatalysis represents another innovative direction. For instance, the use of eosin (B541160) Y, an inexpensive and readily available dye, as a photocatalyst allows for the selective removal of hydrogen atoms from hydrosilanes. eurekalert.org This facilitates a range of new chemical transformations and the stepwise, programmable functionalization of multihydrosilanes. eurekalert.org

Furthermore, research is focusing on the target-oriented synthesis of complex Si-Si molecular frameworks, moving beyond simple linear chains to create intricate structures like "tree-shaped" and polycyclic oligosilanes. acs.org These efforts are crucial for accessing novel molecular architectures with unique properties. acs.org The development of methods for the precise synthesis of complex oligosilanes will continue to be a major focus, enabling the creation of molecules with tailored functions. acs.org

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Oligosilanes

Method Advantages Disadvantages Key Research Focus
Wurtz Coupling Well-established for Si-Si bond formation. Harsh conditions, poor functional group tolerance. nih.govresearchgate.net Improving selectivity and functional group compatibility.
Electrochemical Synthesis Milder reaction conditions, improved chemoselectivity, access to novel intermediates. nih.govchemrxiv.org Requires specialized equipment. Broadening substrate scope and scaling up reactions. researchgate.net
Photocatalysis High selectivity, mild conditions, use of inexpensive catalysts. eurekalert.org Limited to specific substrates and reaction types. Discovering new photocatalytic systems and transformations. eurekalert.org

Advanced Mechanistic Elucidation Techniques for Silicon-Based Reactions

A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and materials. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational techniques to unravel the intricate details of silicon-based reactions.

Advanced mass spectrometry techniques are proving invaluable for the comprehensive study of synthesized silicon-based organic compounds. mdpi.com These methods allow for the detailed examination of fragmentation pathways, which is crucial for the characterization of complex molecules and reaction intermediates. mdpi.com Low-temperature multinuclear NMR spectroscopy is another powerful tool for the characterization of transient species, such as the cationic intermediates formed during the Lewis acid-induced rearrangement of linear oligosilanes. acs.org

In parallel, computational methods are becoming indispensable for studying reaction mechanisms in silicon chemistry. numberanalytics.com Density Functional Theory (DFT) calculations are widely used to predict the structures and properties of silicon-containing compounds and to map out reaction pathways. acs.orgnumberanalytics.com For example, DFT has been employed to understand the role of dispersion forces in driving the rearrangement of oligosilanes and to investigate the mechanism of photocatalytic C-H allylation directed by hypervalent iodine reagents. acs.orgbisibonds.com The combination of quantum mechanics and molecular mechanics (QM/MM) simulations is also being used to study the mechanisms of more complex reactions involving silicon-containing systems. numberanalytics.com

Development of Catalytic Systems for Selective Transformations

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems for the selective transformation of organosilanes is a major research thrust. The goal is to achieve high efficiency, selectivity, and sustainability in the synthesis of functionalized silicon compounds.

Significant efforts are being directed towards the development of catalysts for asymmetric reductions, where chiral metal complexes are used to convert prochiral substrates into enantioenriched products using organosilanes as reducing agents. acs.org Another area of intense research is the development of heterogeneous catalysts, such as dealloyed nanoporous palladium, which can be used for one-pot cross-coupling reactions of organosilanes and can be recycled multiple times without significant loss of activity. rsc.org

The selective oxidation of organosilanes to valuable products like silanols is also a key target. Researchers are exploring the use of inexpensive and environmentally benign catalysts, such as manganese complexes, for the highly selective oxidation of hydrosilanes with hydrogen peroxide under neutral conditions. liverpool.ac.uk Organocatalysis is also emerging as a powerful tool, with simple organic molecules like 2,2,2-trifluoroacetophenone (B138007) being used to catalyze the oxidation of silanes to silanols. acs.org Furthermore, there is a focus on developing unified catalytic platforms that can achieve the stepwise and programmable functionalization of multihydrosilanes, offering a high degree of control over the final product. eurekalert.org

Design of Functional Materials with Tailored Properties

Oligosilanes, including this compound, are attractive building blocks for a new generation of functional materials with properties tailored for specific applications. Their unique electronic and optical properties, arising from σ-conjugation along the Si-Si backbone, make them promising candidates for applications in electronics and photonics. nih.gov

A significant area of research is the development of oligosilane-based materials for charge transport applications. rsc.orgnih.gov By functionalizing oligosilanes with π-conjugated organic groups, researchers have created hybrid materials with significantly enhanced charge carrier mobilities. rsc.orgnih.gov The specific conformation of the oligosilane chain has been shown to play a crucial role in determining the solid-state packing and, consequently, the electronic properties of the material. rsc.orgnih.gov

Oligosilanes are also being explored as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org The incorporation of oligosilane linkers into these porous materials can impart them with novel redox properties, which can be modulated by the inclusion of guest molecules. rsc.org This opens up possibilities for their use in sensing, catalysis, and energy storage.

Furthermore, oligosilanes serve as important precursors for the synthesis of advanced ceramic materials like silicon carbide. nih.govresearchgate.net The ability to synthesize well-defined oligosilanes provides a route to producing ceramic materials with controlled microstructures and properties. The development of functionalized oligosiloxanes from oligosilane precursors also presents opportunities for creating new silicone-based materials. nih.gov

Table 2: Emerging Applications of Oligosilane-Based Functional Materials

Application Area Material Type Key Properties and Research Goals
Electronics σ, π-hybrid materials Enhanced charge carrier mobility, tunable electronic properties. rsc.orgnih.gov
Sensing and Catalysis Coordination polymers with oligosilane linkers Tunable redox properties, host-guest chemistry. rsc.org
Advanced Ceramics Silicon carbide precursors Control over microstructure and material properties. nih.govresearchgate.net

| Polymers | Functionalized polysiloxanes | Development of new silicone materials with novel functionalities. nih.gov |

Integration of Experimental and Computational Approaches for Predictive Modeling

The complexity of silicon chemistry necessitates a close integration of experimental and computational methods. This synergistic approach is becoming increasingly crucial for the predictive modeling of molecular properties and reaction outcomes, thereby accelerating the discovery and design of new molecules and materials.

Machine learning is emerging as a powerful tool in this domain. numberanalytics.com Researchers are developing machine learning models to predict the thermodynamic properties of silicon materials and the outcomes of silicon-based reactions. cam.ac.ukmdpi.commdpi.com These models, trained on large datasets from experiments and high-level computations, can provide rapid and accurate predictions, significantly reducing the time and cost associated with experimental screening. mdpi.com For example, machine learning has been successfully used to develop a general-purpose interatomic potential for silicon that can accurately model a wide range of material properties. cam.ac.uk

Computational methods, particularly DFT, are being used in close concert with experimental studies to provide detailed insights into the electronic structure and properties of oligosilanes. nih.govpsu.edunih.gov These calculations can help to rationalize experimental observations and guide the design of new molecules with desired properties. For instance, calculations of the relative energies of different conformers of permethylated oligosilanes have provided a deeper understanding of their conformational preferences in the gas phase and in solution. nih.gov

The development of systematic methods for chemical vapor deposition (CVD) modeling, which combine quantum chemical calculations with computational fluid dynamics, is another example of the power of this integrated approach. acs.org Such models can provide a predictive understanding of complex deposition processes, enabling the rational optimization of material synthesis. acs.org The continued development and application of these integrated experimental and computational workflows will be a defining feature of future research in this compound and oligosilane chemistry.

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